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Introduction
SRT2183 is a small molecule investigated for its potential therapeutic benefits in metabolic

diseases, including type 2 diabetes and obesity-related complications. Initially developed as a

selective activator of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase, its mechanism of

action has been a subject of scientific debate. SIRT1 is a key regulator of cellular metabolism,

and its activation is thought to mimic some of the beneficial effects of calorie restriction.[1]

These application notes provide an overview of the use of SRT2183 in preclinical metabolic

disease models, detailing its effects, relevant protocols, and the current understanding of its

molecular pathways.

Disclaimer: A significant body of research suggests that SRT2183 and related compounds may

not be direct activators of SIRT1 and that their biological effects might be attributable to off-

target mechanisms.[2][3][4][5][6] Researchers should consider this controversy when designing

and interpreting experiments. Much of the available in-depth preclinical data has been

generated with the structurally related compound SRT1720. Due to the limited availability of

specific quantitative data for SRT2183, data from SRT1720 studies are included for illustrative

purposes and should be interpreted with caution.
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Preclinical Applications in Metabolic Disease
Models
SRT2183 and its analogs have been evaluated in various rodent models of metabolic

syndrome, demonstrating improvements in key metabolic parameters.

Rodent Models of Metabolic Disease
Diet-Induced Obese (DIO) Mice: These mice are fed a high-fat diet (typically 45-60% of

calories from fat) for an extended period (8-16 weeks) to induce obesity, insulin resistance,

and hyperglycemia.[7][8][9]

Zucker Diabetic Fatty (ZDF) and Zucker (fa/fa) Rats: These are genetic models of obesity

and insulin resistance. The fa/fa mutation in the leptin receptor leads to hyperphagia, obesity,

hyperlipidemia, and insulin resistance.[10][11]

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to a phenotype

of severe obesity, hyperglycemia, and insulin resistance, mimicking aspects of type 2

diabetes.

Summary of Preclinical Efficacy
The following tables summarize the reported effects of SRT2183 and the closely related

compound SRT1720 in various metabolic disease models.

Table 1: Effects of SRT1720 on Metabolic Parameters in
Diet-Induced Obese (DIO) Mice
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Parameter
Vehicle
Control

SRT1720 (100
mg/kg/day)

Percent
Change

Reference

Body Weight (g) 45.2 ± 1.8 38.5 ± 1.5 ↓ 14.8% [12]

Fat Mass (%) 35.8 ± 2.1 28.4 ± 1.9 ↓ 20.7% [12]

Fasting Insulin

(ng/mL)
3.9 ± 0.7 1.8 ± 0.3 ↓ 53.8% [13]

Fasting Glucose

(mg/dL)
155 ± 10 120 ± 8 ↓ 22.6% [13]

*p < 0.05 vs. Vehicle Control. Data are representative values compiled from the literature.

Table 2: Effects of SRT1720 on Metabolic Parameters in
Zucker (fa/fa) Rats

Parameter
Vehicle
Control

SRT1720 (100
mg/kg/day)

Percent
Change

Reference

Fed Blood

Glucose (mg/dL)
140 ± 5 110 ± 3*** ↓ 21.4% [13]

Oral Glucose

Tolerance Test

(AUC)

4550 ± 463 2490 ± 236 ↓ 45.3% [13]

Insulin Response

during OGTT

(AUC)

277 ± 32 127 ± 25 ↓ 54.2% [13]

Glucose Infusion

Rate

(mg/kg/min)*

~10 ~18** ↑ ~80% [13]

*During hyperinsulinemic-euglycemic clamp. **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data

are from Milne JC, et al. Nature. 2007.[13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.med.upenn.edu/baurlab/pdfs/Minor_SRT1720.pdf
https://www.med.upenn.edu/baurlab/pdfs/Minor_SRT1720.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753457/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in
Mice
Objective: To generate a mouse model of obesity and insulin resistance.

Materials:

Male C57BL/6J mice (6-8 weeks old)

High-fat diet (HFD; 60% kcal from fat)

Standard chow diet (Control)

Animal caging with environmental controls

Procedure:

Acclimatize mice for one week on a standard chow diet.

Randomize mice into two groups: Control (chow diet) and DIO (HFD).

Provide diets and water ad libitum for 12-16 weeks.

Monitor body weight and food intake weekly.

After the induction period, mice are ready for pharmacological intervention with SRT2183.

Protocol 2: Oral Gavage Administration of SRT2183 in
Mice
Objective: To administer SRT2183 orally to DIO mice.

Materials:

SRT2183

Vehicle solution (e.g., 0.5% carboxymethylcellulose [CMC] in water)
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Oral gavage needles (20-22 gauge, straight or curved)

Syringes

Procedure:

Prepare a suspension of SRT2183 in the vehicle at the desired concentration (e.g., 10

mg/mL for a 100 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).

Vortex the suspension thoroughly before each administration to ensure homogeneity.

Gently restrain the mouse and insert the gavage needle into the esophagus.

Administer the suspension slowly.

Return the mouse to its cage and monitor for any signs of distress.

Dosing is typically performed once daily for the duration of the study.

Protocol 3: Intraperitoneal Glucose Tolerance Test
(IPGTT)
Objective: To assess glucose clearance and insulin sensitivity.

Materials:

Fasted mice (6 hours)

Sterile glucose solution (e.g., 20% dextrose in saline)

Glucometer and test strips

Syringes and needles for injection

Procedure:

Fast mice for 6 hours with free access to water.[14][15]

Record baseline blood glucose (t=0) from a tail vein sample.
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Administer glucose via intraperitoneal injection (typically 2 g/kg body weight).[14]

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 4: Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a gold-standard measure of insulin sensitivity.[16][17][18][19][20]

Materials:

Surgically catheterized conscious, unrestrained rodents (jugular vein for infusions, carotid

artery for sampling)

Insulin solution

Variable glucose infusion (e.g., 50% dextrose)

Infusion pumps

Blood glucose analyzer

Procedure (Simplified):

Following a recovery period after catheter implantation surgery, fast the animal for 5-6 hours.

Initiate a continuous infusion of insulin to achieve a hyperinsulinemic state.

Monitor blood glucose every 5-10 minutes.

Infuse glucose at a variable rate to maintain euglycemia (normal blood glucose levels).

Once a steady state is reached (stable glucose infusion rate for >30 minutes), the glucose

infusion rate (GIR) serves as a measure of whole-body insulin sensitivity.

Signaling Pathways and Visualization
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SRT2183 is proposed to exert its metabolic benefits through the modulation of key energy-

sensing pathways. The primary intended target is SIRT1, which deacetylates and activates a

range of downstream targets involved in metabolic regulation. However, as noted, the direct

activation of SIRT1 by SRT2183 is contested. Some studies suggest that the observed effects

may be mediated through SIRT1-independent mechanisms or indirect activation of pathways

like AMPK.[21][22]

The following diagrams illustrate the proposed signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC
[pmc.ncbi.nlm.nih.gov]

3. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 -
PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1681107?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681107?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9830516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9830516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2832984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2832984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4101544/
https://www.researchgate.net/publication/50830228_SIRT1-independent_mechanisms_of_the_putative_sirtuin_enzyme_activators_SRT1720_and_SRT2183
https://pubmed.ncbi.nlm.nih.gov/20061378/
https://pubmed.ncbi.nlm.nih.gov/20061378/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. researchgate.net [researchgate.net]

7. gubra.dk [gubra.dk]

8. Type 1 diabetes and diet-induced obesity predispose C57BL/6J mice to PM2.5-induced
lung injury: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

9. β-Cell Failure in Diet-Induced Obese Mice Stratified According to Body Weight Gain:
Secretory Dysfunction and Altered Islet Lipid Metabolism Without Steatosis or Reduced β-
Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

10. Characterization of selective resistance to insulin signaling in the vasculature of obese
Zucker (fa/fa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Characterization of selective resistance to insulin signaling in the vasculature of obese
Zucker (fa/fa) rats - PMC [pmc.ncbi.nlm.nih.gov]

12. med.upenn.edu [med.upenn.edu]

13. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes -
PMC [pmc.ncbi.nlm.nih.gov]

14. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and
Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

17. researchgate.net [researchgate.net]

18. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC
[pmc.ncbi.nlm.nih.gov]

19. mmpc.org [mmpc.org]

20. meliordiscovery.com [meliordiscovery.com]

21. Sirt1 and Sirt3 Activation Improved Cardiac Function of Diabetic Rats via Modulation of
Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

22. Specific SIRT1 activation mimics low energy levels and protects against diet-induced
metabolic disorders by enhancing fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing SRT2183 in
Preclinical Models of Metabolic Disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681107#using-srt-2183-in-metabolic-disease-
models]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/publication/40899118_SRT1720_SRT2183_SRT1460_and_resveratrol_are_not_direct_activators_of_SirT1
https://www.gubra.dk/wp-content/uploads/2024/04/EE-DIO-mice-poster.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2927940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2927940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2927940/
https://pubmed.ncbi.nlm.nih.gov/10449437/
https://pubmed.ncbi.nlm.nih.gov/10449437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC408521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC408521/
https://www.med.upenn.edu/baurlab/pdfs/Minor_SRT1720.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5250502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5250502/
https://www.researchgate.net/publication/322308876_Study_of_In_Vivo_Glucose_Metabolism_in_High-fat_Diet-fed_Mice_Using_Oral_Glucose_Tolerance_Test_OGTT_and_Insulin_Tolerance_Test_ITT
https://scholarworks.indianapolis.iu.edu/items/72e5365c-6d23-4d00-8dc2-9a7ef0202e01
https://www.researchgate.net/figure/Data-from-hyperinsulinemic-euglycemic-glucose-clamps-mean-SEM-are-shown-for-plasma_fig1_49731492
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379600/
https://www.mmpc.org/shared/document.aspx?id=239&docType=Protocol
https://www.meliordiscovery.com/in-vivo-efficacy-models-old/euglycemic-hyperglycemic-clamp/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7996143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7996143/
https://pubmed.ncbi.nlm.nih.gov/19046567/
https://pubmed.ncbi.nlm.nih.gov/19046567/
https://www.benchchem.com/product/b1681107#using-srt-2183-in-metabolic-disease-models
https://www.benchchem.com/product/b1681107#using-srt-2183-in-metabolic-disease-models
https://www.benchchem.com/product/b1681107#using-srt-2183-in-metabolic-disease-models
https://www.benchchem.com/product/b1681107#using-srt-2183-in-metabolic-disease-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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